![molecular formula C13H21ClN2O2S B2947476 2-(1-(Phenylsulfonyl)piperidin-4-yl)ethanamine hydrochloride CAS No. 1160245-35-1](/img/structure/B2947476.png)
2-(1-(Phenylsulfonyl)piperidin-4-yl)ethanamine hydrochloride
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Description
Scientific Research Applications
1. Inhibition of EGFR Signaling in Cancer Therapy Compounds with a piperidine structure, such as the one , have been studied for their potential in inhibiting EGFR signaling. This is particularly relevant in the context of lung cancer, where such inhibitors can decrease phosphorylation of EGFR and other downstream elements like ERK and Akt, leading to reduced cell proliferation and migration .
Potential Therapeutic Applications
Piperidine derivatives are being explored for their pharmaceutical applications. While the specific compound you’re interested in may not have direct references, its structural class is associated with the discovery and biological evaluation of potential drugs .
Homogeneous Time-Resolved Fluorescence (HTRF) Technology
This technology is used to screen new mediators for EGFR, which is a driver oncogene in various human cancers. The compound’s role could be in aiding the identification of new therapeutic agents through this screening process .
properties
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-4-yl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S.ClH/c14-9-6-12-7-10-15(11-8-12)18(16,17)13-4-2-1-3-5-13;/h1-5,12H,6-11,14H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFUVKMPQJEBTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCN)S(=O)(=O)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.84 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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